molecular formula C10H19O3P B13094278 Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite

Cat. No.: B13094278
M. Wt: 218.23 g/mol
InChI Key: MMCVNHLMQFVTMI-UHFFFAOYSA-N
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Description

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite is an organophosphorus compound with the molecular formula C10H19O4P. This compound is known for its unique structure, which includes a cyclohexyl group attached to a phosphonite moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite typically involves the reaction of cyclohexanone with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate derivatives.

    Reduction: Reduction reactions can convert the phosphonite group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the phosphonite group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various phosphonate derivatives, reduced phosphine compounds, and substituted organophosphorus compounds. These products have diverse applications in chemical synthesis and industrial processes.

Scientific Research Applications

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved in its action include signal transduction and metabolic processes, which are influenced by the presence of the phosphonite group.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite include:

  • Dimethyl (2-oxo-2-phenylethyl)phosphonite
  • Dimethyl (2-oxo-2-butyl)phosphonite
  • Dimethyl (2-oxo-2-hexyl)phosphonite

Uniqueness

This compound is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in certain chemical reactions and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H19O3P

Molecular Weight

218.23 g/mol

IUPAC Name

1-cyclohexyl-2-dimethoxyphosphanylethanone

InChI

InChI=1S/C10H19O3P/c1-12-14(13-2)8-10(11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3

InChI Key

MMCVNHLMQFVTMI-UHFFFAOYSA-N

Canonical SMILES

COP(CC(=O)C1CCCCC1)OC

Origin of Product

United States

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